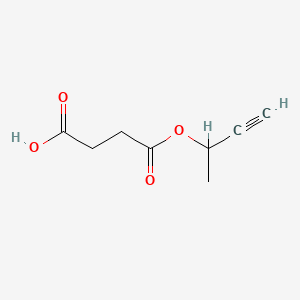
Succinic acid, 1-methyl-2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, 1-methyl-2-propynyl ester: is an organic compound derived from succinic acid It is an ester formed by the reaction of succinic acid with 1-methyl-2-propynol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, 1-methyl-2-propynyl ester typically involves the esterification of succinic acid with 1-methyl-2-propynol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Succinic acid, 1-methyl-2-propynyl ester can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives of the ester.
Reduction: Corresponding alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: Succinic acid, 1-methyl-2-propynyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of metabolic pathways involving succinic acid derivatives.
Medicine: this compound has potential applications in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of succinic acid, 1-methyl-2-propynyl ester involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The ester group can undergo hydrolysis to release succinic acid, which can then participate in the citric acid cycle. This process is essential for energy production in cells.
Comparison with Similar Compounds
Monomethyl succinate: An ester of succinic acid with one methyl group.
Succinic acid diethyl ester: An ester of succinic acid with two ethyl groups.
Succinic acid dimethyl ester: An ester of succinic acid with two methyl groups.
Uniqueness: Succinic acid, 1-methyl-2-propynyl ester is unique due to the presence of the 1-methyl-2-propynyl group. This structural feature imparts distinct chemical properties to the compound, making it suitable for specific applications that other succinic acid esters may not be able to fulfill.
Properties
CAS No. |
102367-23-7 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-but-3-yn-2-yloxy-4-oxobutanoic acid |
InChI |
InChI=1S/C8H10O4/c1-3-6(2)12-8(11)5-4-7(9)10/h1,6H,4-5H2,2H3,(H,9,10) |
InChI Key |
MPFKIKJXEMXMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
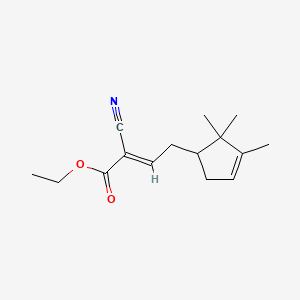
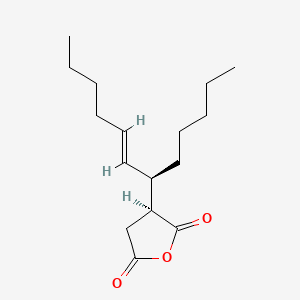
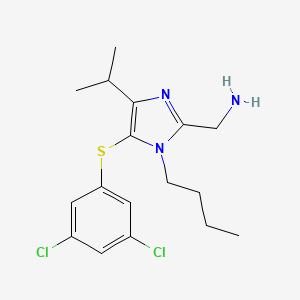
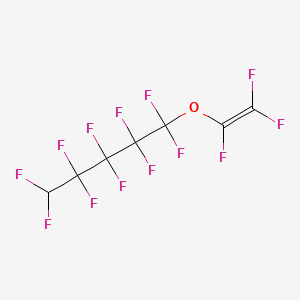

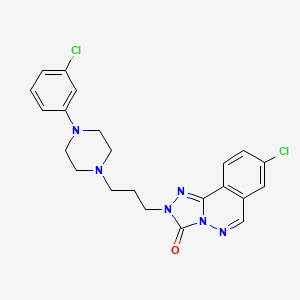
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
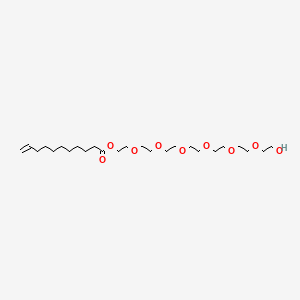
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)




